molecular formula C9H15N3O B2440076 (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime CAS No. 64921-57-9

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Cat. No. B2440076
CAS RN: 64921-57-9
M. Wt: 181.239
InChI Key: BWXVWKXPUPYLTK-UHFFFAOYSA-N
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Description

“(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime” is a chemical compound with the CAS number 64921-57-9 . It’s also known as “2-Butanone, 3,3-dimethyl-1-(1H-pyrazol-1-yl)-, oxime” and "N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-ylidene]hydroxylamine" .

Scientific Research Applications

Cytotoxic Activity in Cancer Treatment

(Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime: and its derivatives have been investigated for their potential as cytotoxic agents against cancer cells. Researchers have synthesized novel derivatives and screened them against human breast cancer cell lines (such as MCF-7). Some compounds demonstrated remarkable cytotoxic activity, surpassing the standard drug cisplatin. Notably, compounds like 8j (with R1 = OMe and R3 = NO2) and 8e (with R3 = CF3) exhibited promising results .

Metal Complex Formation and Catalysis

The oxime functionality in this compound can serve as a ligand for metal ions. Researchers have explored its coordination chemistry, leading to the formation of copper complexes. These complexes may find applications in catalysis, such as oxidation reactions or other transformations .

Antimicrobial Properties

Studies have investigated the antimicrobial activity of (Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime and related derivatives. These compounds may inhibit the growth of bacteria, fungi, or other pathogens, making them potential candidates for antimicrobial agents .

properties

IUPAC Name

(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXVWKXPUPYLTK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\O)/CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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